molecular formula C15H12Cl2N2OS B5786528 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole

2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole

Cat. No. B5786528
M. Wt: 339.2 g/mol
InChI Key: NMIIKXVLWWANRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that possesses potent anti-ulcer and anti-secretory properties. This compound has been extensively studied for its potential therapeutic applications in the treatment of various gastrointestinal disorders.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole involves the inhibition of gastric acid secretion by blocking the H+/K+-ATPase enzyme in the parietal cells of the stomach. This leads to a reduction in the production of gastric acid, which in turn reduces the risk of ulcer formation and other acid-related disorders.
Biochemical and Physiological Effects:
In addition to its anti-ulcer and anti-secretory properties, this compound has been shown to possess antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in the gastric mucosa, which can lead to a reduction in the risk of gastric cancer and other inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole in lab experiments include its potent anti-ulcer and anti-secretory properties, as well as its antioxidant and anti-inflammatory properties. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for research on 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole. These include:
1. Further studies to determine the long-term safety and efficacy of the compound in the treatment of various gastrointestinal disorders.
2. Studies to investigate the potential use of the compound in the prevention of gastric cancer and other inflammatory disorders.
3. Studies to optimize the synthesis method to yield higher purity and higher yields of the compound.
4. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of gastrointestinal disorders.
5. Studies to investigate the potential use of the compound in other therapeutic areas, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
This compound is a promising compound that possesses potent anti-ulcer and anti-secretory properties. It has been extensively studied for its potential therapeutic applications in the treatment of various gastrointestinal disorders. Further studies are needed to determine its long-term safety and efficacy, and to investigate its potential use in other therapeutic areas.

Synthesis Methods

The synthesis of 2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole involves the reaction of 2-mercaptoaniline with 2,4-dichlorobenzyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole has been extensively studied for its potential therapeutic applications in the treatment of various gastrointestinal disorders. It has been shown to possess potent anti-ulcer and anti-secretory properties, making it a promising candidate for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and other acid-related disorders.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)19-15(18-13)21-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIIKXVLWWANRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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